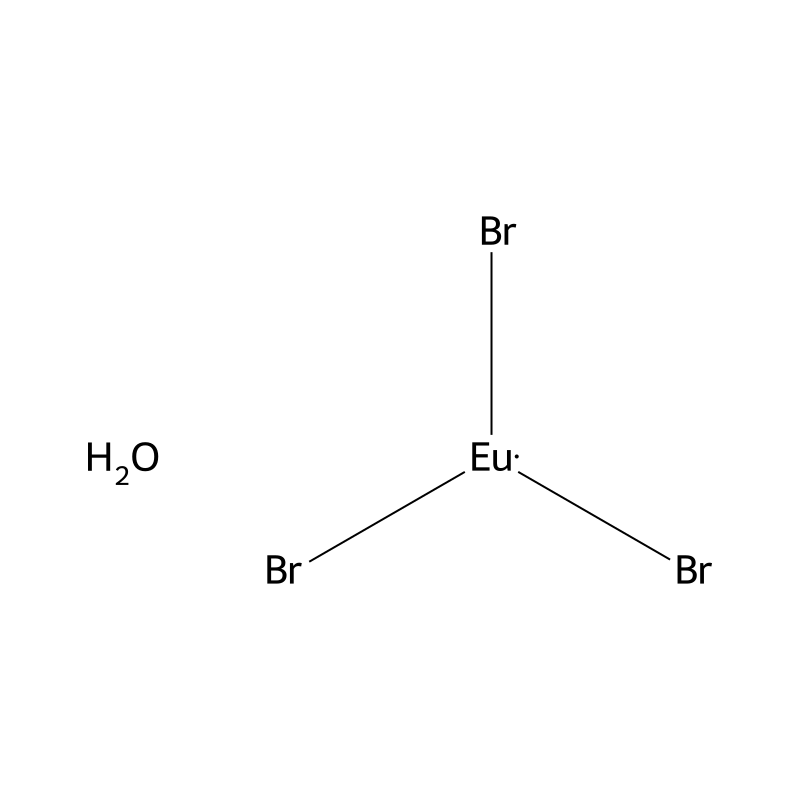

Europium(III) bromide hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Europium(III) bromide hydrate is a crystalline compound with the chemical formula , where indicates the number of water molecules associated with each formula unit. This compound is characterized by its grey powder form at room temperature and is known for being hygroscopic, meaning it can absorb moisture from the atmosphere. It is highly soluble in water, making it a useful source of europium ions in various applications, particularly in acidic environments .

The primary scientific interest in europium(III) bromide hydrate lies in its luminescent properties. When excited with ultraviolet (UV) light, europium(III) ions within the compound emit red light through a process called f-f transitions. This unique characteristic makes europium(III) bromide hydrate a valuable material for various applications:

- Phosphors: Europium(III) bromide hydrate can be doped into other materials to create phosphors, which convert electrical energy into visible light. These phosphors are used in fluorescent lamps, displays, and lasers.

- Biomedical Imaging: Due to its luminescence and affinity for certain biomolecules, europium(III) bromide hydrate can be used as a contrast agent for biomedical imaging techniques like luminescence microscopy.

Luminescence and Scintillation Materials

Europium(III) ions are known for their characteristic red luminescence, which arises from the f-f electron transitions within the ion's electronic structure . This property makes europium(III) bromide hydrate a valuable dopant material for various luminescent and scintillating materials. When incorporated into host materials like crystals, ceramics, or polymers, europium(III) ions can efficiently convert absorbed energy into red light emission. These materials find applications in:

- Optical displays and lighting: Europium(III)-doped materials are used in phosphors for fluorescent lamps, light-emitting diodes (LEDs), and field-emission displays .

- Biomedical imaging: Luminescent europium(III) nanoparticles are being explored for bioimaging applications due to their high brightness, good biocompatibility, and unique emission properties .

- Radiation detection: Scintillator materials doped with europium(III) can efficiently convert ionizing radiation into visible light, making them useful in radiation detectors for medical imaging, security applications, and environmental monitoring .

Lanthanide Chemistry Studies

Europium(III) bromide hydrate serves as a readily available source of europium(III) ions for various research studies in lanthanide chemistry. Its high water solubility allows for the preparation of aqueous solutions containing europium(III) ions for:

- Coordination chemistry: Europium(III) ions readily form complexes with various ligands, allowing researchers to study the coordination behavior of lanthanides and develop new functional materials .

- Spectroscopic studies: Europium(III) ions exhibit unique and well-understood electronic transitions, making them valuable probes for various spectroscopic techniques like luminescence spectroscopy, electron paramagnetic resonance (EPR), and magnetic circular dichroism (MCD) . These techniques provide valuable information about the electronic structure, magnetic properties, and local environment of europium(III) ions in different materials.

Other Research Applications

Beyond the aforementioned applications, europium(III) bromide hydrate finds use in various other research areas:

- Catalysis: Europium(III) complexes have been explored as potential catalysts for various organic reactions, such as oxidation and reduction reactions .

- Material science: Europium(III) bromide hydrate can be used as a precursor for the synthesis of other europium(III) compounds with desired properties for specific applications.

The chemistry of europium(III) bromide hydrate involves several important reactions:

- Decomposition Reaction:

When vaporized, europium(III) bromide can decompose according to the following reaction: - Formation Reaction:

Europium(III) bromide can be synthesized through the reaction of europium(II) bromide with hydrogen bromide:

These reactions highlight the compound's role in both synthesis and decomposition processes involving europium and bromine .

Several methods exist for synthesizing europium(III) bromide hydrate:

- Direct Reaction:

Europium metal can be reacted with bromine gas to produce europium(III) bromide, which can then be hydrated by adding water. - Salt Metathesis:

This involves reacting europium(III) chloride with potassium bromide in an aqueous solution, leading to the formation of europium(III) bromide precipitate that can be further hydrated. - Hydrothermal Synthesis:

A method involving high temperature and pressure conditions to promote the reaction between europium salts and water, yielding hydrated forms of europium(III) bromide.

These methods allow for the production of high-purity samples suitable for various applications .

Europium(III) bromide hydrate finds applications across several fields:

- Materials Science: It is used in the development of luminescent materials due to its unique optical properties.

- Phosphors: As a dopant in phosphorescent materials, it enhances brightness and stability.

- Catalysis: It serves as a catalyst or catalyst precursor in organic reactions.

- Nuclear Magnetic Resonance Spectroscopy: Its magnetic properties make it useful in NMR applications.

The versatility of this compound makes it valuable in both research and industrial applications .

Studies on the interactions of europium(III) bromide hydrate with other substances indicate that it can form complexes with various ligands. These interactions are significant for understanding its behavior in biological systems and catalysis. The luminescent properties are often enhanced when europium ions are coordinated with organic ligands, leading to increased stability and efficiency in light-emitting applications. Further research is needed to explore these interactions comprehensively .

Europium(III) bromide hydrate shares similarities with other rare earth halides, particularly those involving europium or other lanthanides. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Properties |

|---|---|---|

| Europium(II) bromide | EuBr₂ | Exhibits different oxidation state; less stable than Europium(III). |

| Europium(III) chloride | EuCl₃ | More soluble than europium(III) bromide; used in similar applications. |

| Terbium(III) bromide | TbBr₃ | Similar luminescent properties; used in phosphors as well. |

| Samarium(III) bromide | SmBr₃ | Different spectral properties; used in laser technology. |

The uniqueness of europium(III) bromide hydrate lies in its specific hydration state, solubility characteristics, and luminescent properties that differentiate it from similar compounds .

Europium(III) bromide hydrate, with molecular formula EuBr₃·xH₂O, represents a significant compound in materials science due to its unique photoluminescent properties and versatile applications across multiple technological domains [1] [2]. This crystalline material, characterized by its high purity (typically 99.99%) and water solubility, has emerged as a crucial component in developing advanced functional materials [3] [4]. The following sections explore its diverse applications in optoelectronic devices, biomedical imaging, environmental sensing, and energy storage systems.

Optoelectronic Device Integration Strategies

Europium(III) bromide hydrate has demonstrated remarkable potential in optoelectronic applications, particularly in the development of light-emitting devices and display technologies [5] [6]. The compound's distinctive luminescent properties make it an excellent candidate for integration into various optoelectronic systems.

Phosphor Development for LED Applications

Europium(III) bromide hydrate serves as a precursor for developing phosphors used in light-emitting diode (LED) technologies [5] [7]. When incorporated into suitable host matrices, the europium ions emit characteristic bright red luminescence upon excitation, enhancing both brightness and color quality in display technologies [6] [7]. Research has shown that europium-based phosphors can achieve quantum yields of up to 66% when properly coordinated with appropriate ligands [8] [7].

OLED Fabrication Techniques

The integration of Europium(III) bromide hydrate into organic light-emitting diodes (OLEDs) represents a significant advancement in display technology [7] [8]. The compound can be utilized in multi-layered OLED structures, as demonstrated in recent research where europium complexes were employed as emitting components [7] [9]. The fabrication process typically involves:

| Fabrication Step | Technical Parameters | Performance Outcome |

|---|---|---|

| Active Layer Formation | 80 nm thickness, processed by spin-coating | Enhanced luminescence efficiency [9] |

| Complex Integration | 10% concentration in host materials | Improved color purity [7] [8] |

| Device Architecture | Multi-layered structure with europium complex as emitter | Bright red electroluminescence [8] [9] |

Circularly Polarized Light Emission

Recent advancements have explored the use of Europium(III) bromide hydrate in developing materials for circularly polarized light emission, which has applications in chiral optoelectronics [9]. Research has demonstrated that europium complexes can achieve both high dissymmetry factors and strong emission in circularly polarized luminescent materials while maintaining compatibility with manufacturing processes for organic electronic devices [9] [7].

Luminescent Probe Design for Biomedical Imaging

The unique photoluminescent properties of Europium(III) bromide hydrate make it exceptionally valuable for designing luminescent probes for biomedical imaging applications [5] [10]. These probes offer significant advantages over conventional fluorescent markers due to their long-lived emission and distinctive spectral characteristics.

Time-Resolved Detection Systems

Europium(III) bromide hydrate-based probes enable time-resolved detection in biological systems, significantly enhancing signal-to-noise ratios by eliminating short-lived autofluorescence from biomolecules [10] [11]. Research has demonstrated the development of europium complexes for time-resolved detection of various bioactive molecules and ions in biological media [10] [12]. These probes allow for measurements with increased sensitivity in complex biological environments [11] [10].

Cellular Imaging Applications

Luminescent probes derived from Europium(III) bromide hydrate have been successfully applied to cellular imaging, providing valuable tools for visualizing cellular structures and processes [11] [12]. Studies have shown that these probes can permeate mammalian cells and localize within specific cellular compartments such as mitochondria and lysosomes [12] [11]. The long-lived emission of europium complexes enables detailed imaging with minimal background interference [11] [10].

In Vivo Imaging Techniques

Advanced research has demonstrated the potential of Europium(III) bromide hydrate-based luminescent probes for in vivo imaging applications [11] [10]. These probes have been utilized in small animal tumor models, taking advantage of the characteristic red emission at specific wavelengths (597 and 621 nm) that falls within the first biological window where tissue light absorption is minimized [11]. The table below summarizes key research findings:

| Imaging Application | Probe Design Features | Research Outcomes |

|---|---|---|

| Tumor Visualization | Bifunctional europium complexes with targeted delivery | Enabled tumor resection via luminescence-guided surgery [11] |

| Tissue Analysis | Fixed tissue examination using europium probes | Allowed for tumor margin analysis using conventional luminescence microscopy [11] |

| Molecular Detection | Europium complexes with selective binding capabilities | Achieved detection of specific biomolecules with high sensitivity [10] [12] |

Environmental Sensor Development for Heavy Metal Detection

Europium(III) bromide hydrate has emerged as a valuable component in developing environmental sensors, particularly for the detection of heavy metal contaminants in water and soil samples [5] [13]. The compound's luminescent properties undergo characteristic changes in the presence of certain metal ions, making it an effective sensing material.

Luminescence-Based Detection Mechanisms

The detection mechanism of Europium(III) bromide hydrate-based sensors typically relies on changes in luminescence properties upon interaction with heavy metal ions [13] [14]. Research has demonstrated that these sensors can exhibit either "turn-on" or "turn-off" luminescence responses depending on the specific metal ion and sensor design [13] [14]. For instance, studies have shown that europium-based sensors can detect aluminum ions at concentrations as low as 4.79 parts per billion in methanol solutions [13].

Sensor Fabrication Methodologies

The fabrication of environmental sensors incorporating Europium(III) bromide hydrate involves various methodologies aimed at optimizing sensitivity and selectivity [14] [15]. These approaches include:

| Fabrication Method | Technical Parameters | Detection Capabilities |

|---|---|---|

| Electrochemical Sensor Development | Microfabricated electrodes with europium compounds | Detection of multiple heavy metal ions simultaneously [14] [15] |

| Luminescent Sensor Synthesis | Europium complexes with specific binding sites | Parts-per-billion level sensitivity for target metals [13] [14] |

| Ion-Imprinted Polymer Integration | Europium compounds with selective binding matrices | Enhanced selectivity for specific metal ions [14] |

Field Application Studies

Environmental sensors based on Europium(III) bromide hydrate have been tested in field studies for the detection of heavy metals in various environmental samples [13] [14]. Research has demonstrated that these sensors can detect heavy metals at concentrations below regulatory limits, showcasing their effectiveness in environmental monitoring applications [14]. The long-lived luminescence of europium compounds allows for time-resolved measurements, which significantly increases the signal-to-noise ratio in complex environmental samples [10] [13].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant